molecular formula C8H6BrNO B2930364 4-Bromo-3-methylbenzo[d]isoxazole CAS No. 1367947-42-9

4-Bromo-3-methylbenzo[d]isoxazole

Cat. No. B2930364
CAS RN: 1367947-42-9
M. Wt: 212.046
InChI Key: HJTPZDBIOWXAFI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.04 g/mol . This compound is also known by other names such as 4-Bromo-3-methyl-benzo[d]isoxazole and 4-bromo-3-methyl-1,2-benzoxazole .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-methylbenzo[d]isoxazole is 1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 . The Canonical SMILES is CC1=NOC2=C1C(=CC=C2)Br .


Physical And Chemical Properties Analysis

4-Bromo-3-methylbenzo[d]isoxazole has a molecular weight of 212.04 g/mol . It has a computed XLogP3-AA value of 2.8 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 210.96328 g/mol . The topological polar surface area is 26 Ų . It has 11 heavy atom count .

Scientific Research Applications

Electrochemically Induced Multicomponent Transformation

One study focused on the electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, resulting in a compound with potential for biomedical applications, particularly in regulating inflammatory diseases. This was supported by docking studies indicating its promising applications in this area (Ryzhkova, Elinson, & Ryzhkov, 2020).

Structure-Property Relationships

Another study explored the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromo-methylbenzoic acids. This research provided valuable data on vapor pressures and melting temperatures, facilitating the development of structure-property correlations and enhancing the understanding of specific interactions in both liquid and solid phases (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Tautomerism Studies

Research on the tautomerism of heteroaromatic compounds, including 4-bromo-3-phenyl-isoxazol-5-ones, sheds light on their structural dynamics in various solvents. This understanding is crucial for the development of new chemical entities with tailored properties for specific applications (Boulton & Katritzky, 1961).

Synthesis and Biological Activity

Another segment of research delves into the synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, highlighting their potential in antimicrobial and antitubercular activities. This demonstrates the chemical versatility of isoxazole derivatives and their significance in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Safety and Hazards

The safety information for 4-Bromo-3-methylbenzo[d]isoxazole indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4-bromo-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPZDBIOWXAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzo[d]isoxazole

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